molecular formula C9H4Br2O2 B048555 3,6-Dibromochromone CAS No. 115237-39-3

3,6-Dibromochromone

Cat. No. B048555
CAS RN: 115237-39-3
M. Wt: 303.93 g/mol
InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
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Description

3,6-Dibromochromone is a chemical compound with the empirical formula C9H4Br2O2 and a molecular weight of 303.93 . It is a solid substance .

Scientific Research Applications

Organic Synthesis and Chemical Research

3,6-Dibromochromone: is utilized in organic synthesis as a building block for the preparation of various complex molecules. Its bromine atoms are reactive sites that can undergo further chemical transformations, making it a versatile reagent in the synthesis of heterocyclic compounds . Researchers in chemical synthesis explore its potential to create novel organic frameworks which can lead to the discovery of new drugs and materials.

Medicinal Chemistry

In medicinal chemistry, 3,6-Dibromochromone serves as a precursor for the synthesis of compounds with potential pharmacological activities. It has been used to develop molecules that exhibit anti-cancer and anti-migratory properties . These synthesized derivatives are then tested in vitro for their biological activities, contributing to the development of new therapeutic agents.

Material Science

The compound’s role in material science is linked to the synthesis of organic electronic materials. Its structure is conducive to the formation of conjugated systems, which are essential in the development of organic semiconductors used in solar cells and light-emitting diodes . Researchers investigate how modifications to the 3,6-Dibromochromone core can affect the electronic properties of these materials.

Environmental Studies

3,6-Dibromochromone: is also studied for its environmental impact, particularly in the context of its persistence and degradation in natural settings. Understanding its behavior in the environment helps in assessing the risks associated with its use and disposal .

Pharmaceutical Research

In pharmaceutical research, 3,6-Dibromochromone is explored for its potential use in drug design and discovery. It’s a candidate for creating compounds that can interact with various biological targets, which is crucial in the development of new drugs .

Industrial Applications

While primarily used in research, 3,6-Dibromochromone may have industrial applications, particularly in the synthesis of specialty chemicals. Its properties could be harnessed in the production of materials with specific desired characteristics, although detailed information on industrial uses is limited .

Computational Chemistry

Lastly, 3,6-Dibromochromone is of interest in computational chemistry for theoretical studies and simulations. Its electronic structure can be analyzed using various computational methods to predict reactivity and interactions with other molecules, which is valuable for designing new compounds and understanding their behavior .

properties

IUPAC Name

3,6-dibromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJGLRPSYOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromochromone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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